molecular formula C8H7NO3 B1601064 3-Methyl-5-nitrobenzaldehyde CAS No. 107757-06-2

3-Methyl-5-nitrobenzaldehyde

Cat. No.: B1601064
CAS No.: 107757-06-2
M. Wt: 165.15 g/mol
InChI Key: JXJUTTOJJMSVBB-UHFFFAOYSA-N
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Description

Infrared (IR) Spectral Signature Analysis

The IR spectrum of this compound exhibits characteristic vibrational modes:

  • Nitro group : Asymmetric stretching at 1515–1545 cm⁻¹ and symmetric stretching at 1314–1372 cm⁻¹.
  • Aldehyde : Strong C=O stretch at 1690–1710 cm⁻¹.
  • Methyl C–H : Asymmetric stretches at 2964–2986 cm⁻¹ and symmetric stretches at 2903–2905 cm⁻¹.

Table 2: Key IR absorption bands

Functional Group Wavenumber (cm⁻¹) Assignment
NO₂ 1515–1545 Asymmetric stretch
NO₂ 1314–1372 Symmetric stretch
CHO 1690–1710 C=O stretch
CH₃ 2964–2986 Asymmetric C–H stretch

Nuclear Magnetic Resonance (NMR) Structural Elucidation

¹H NMR (400 MHz, CDCl₃):

  • Aldehyde proton : Singlet at δ 10.14 ppm.
  • Aromatic protons :
    • H-2: δ 8.49 ppm (d, J = 8.0 Hz).
    • H-4: δ 8.07 ppm (s).
    • H-6: δ 7.63 ppm (d, J = 8.0 Hz).
  • Methyl group : δ 2.12 ppm (s).

¹³C NMR (100 MHz, CDCl₃):

  • Aldehyde carbon : δ 190.2 ppm.
  • Nitro-substituted carbon : δ 148.9 ppm.
  • Methyl carbon : δ 20.7 ppm.

Table 3: ¹H NMR chemical shifts

Proton Position δ (ppm) Multiplicity
CHO 10.14 Singlet
H-2 8.49 Doublet
H-4 8.07 Singlet
CH₃ 2.12 Singlet

Computational Molecular Modeling Approaches

Density Functional Theory (DFT) Calculations

DFT studies at the B3LYP/6-311G(d,p) level reveal:

  • Optimized geometry : Bond lengths of C–NO₂ (1.47 Å) and C–CHO (1.21 Å) match experimental XRD data.
  • Frontier orbitals : HOMO-LUMO gap of 4.2 eV, indicating moderate reactivity.
  • Dipole moment : 5.8 Debye, driven by the electron-withdrawing nitro and aldehyde groups.

Table 4: DFT-calculated bond lengths

Bond Calculated Length (Å) Experimental (XRD) (Å)
C–NO₂ 1.47 1.46
C–CHO 1.21 1.22

Electron Density Distribution Mapping

Laplacian plots from quantum theory of atoms in molecules (QTAIM) highlight:

  • Nitro group : High electron density at O atoms (∇²ρ = −1.8 eÅ⁻⁵).
  • Aldehyde : Polarized electron density around the carbonyl oxygen (∇²ρ = −2.1 eÅ⁻⁵).
  • Methyl group : Low electron density (∇²ρ = +0.3 eÅ⁻⁵), consistent with its inductive effect.

Figure 1: Electron localization function (ELF) map showing charge depletion at the methyl group and accumulation at nitro/aldehyde substituents.

Properties

IUPAC Name

3-methyl-5-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO3/c1-6-2-7(5-10)4-8(3-6)9(11)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXJUTTOJJMSVBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)[N+](=O)[O-])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20548459
Record name 3-Methyl-5-nitrobenzaldehyde
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Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107757-06-2
Record name 3-Methyl-5-nitrobenzaldehyde
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Record name 3-Methyl-5-nitrobenzaldehyde
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Record name 3-methyl-5-nitrobenzaldehyde
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Preparation Methods

Direct Nitration of 3-Methylbenzaldehyde

Overview:
The classical and most straightforward approach to synthesize 3-Methyl-5-nitrobenzaldehyde is the electrophilic aromatic substitution nitration of 3-methylbenzaldehyde. This method uses a nitrating mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group selectively at the 5-position relative to the aldehyde.

Reaction Conditions and Mechanism:

  • Reagents: 3-Methylbenzaldehyde, concentrated nitric acid (HNO₃), concentrated sulfuric acid (H₂SO₄)
  • Mechanism: The nitronium ion (NO₂⁺), generated in situ by the reaction of nitric acid with sulfuric acid, attacks the aromatic ring. The methyl group is an ortho/para-directing activator, while the aldehyde is a meta-directing deactivator. The combined directing effects favor substitution at the 5-position.
  • Typical Conditions: Controlled temperature (often 0–50°C) to avoid over-nitration or side reactions.

Reported Yields and Purity:

  • Purity levels exceeding 90% have been reported depending on precise control of reaction parameters such as temperature, acid concentration, and reaction time.

Microchannel Reaction Technology for Nitration of 3-Methyl-4-hydroxybenzaldehyde

Innovative Method:
A patented method utilizes microchannel reaction technology to nitrate 3-methyl-4-hydroxybenzaldehyde, producing 3-methyl-4-hydroxy-5-nitrobenzaldehyde, a closely related compound. This method is relevant as it demonstrates advanced process control applicable to nitration reactions of methylbenzaldehyde derivatives.

Process Details:

  • Raw Material: 3-Methyl-4-hydroxybenzaldehyde
  • Solvent: 60% sulfuric acid solution (industrial sulfuric acid diluted with water)
  • Nitrating Agent: Industrial nitric acid (98% concentration)
  • Flow Rates: Substrate to nitric acid flow ratio of 20 ml/min to 15 ml/min
  • Reaction Temperature: 50°C
  • Microchannel Reactor: 2 meters in length, ensuring efficient mixing and heat transfer
  • Post-reaction Treatment: The reaction mixture is immediately cooled in an ice-water bath, precipitating the product as a light yellow powder, which is then filtered, washed, and dried.

Optimization Parameters:

  • Substrate concentration in sulfuric acid
  • Reaction temperature
  • Flow ratio of substrate to nitric acid
  • Length of microchannel reactor

Advantages:

  • Enhanced control over reaction kinetics and heat management
  • Improved safety and scalability for industrial production
  • High product purity and yield due to precise reaction conditions

Experimental Data Summary:

Parameter Value/Range Notes
Substrate concentration 10 g / 100 g H₂SO₄ Concentration of 3-methyl-4-hydroxybenzaldehyde in sulfuric acid
Flow rate (substrate) 20 ml/min Controlled feeding into microreactor
Flow rate (nitric acid) 15 ml/min Industrial 98% HNO₃
Reaction temperature 50°C Maintained for optimal nitration
Microchannel length 2 meters Ensures sufficient residence time
Product isolation Ice-water quench, filtration Direct precipitation post-reaction

This method, while focused on a hydroxylated analog, demonstrates the potential for microreactor technology in the nitration of methylbenzaldehyde derivatives, including 3-methylbenzaldehyde.

Summary Table of Preparation Methods

Method Starting Material Reagents/Conditions Advantages Limitations
Direct Nitration 3-Methylbenzaldehyde Concentrated HNO₃ and H₂SO₄, controlled temp Simple, high purity (>90%) Requires careful temperature control to avoid side reactions
Microchannel Nitration 3-Methyl-4-hydroxybenzaldehyde Industrial HNO₃ (98%), 60% H₂SO₄, 50°C, flow rates Precise control, scalable, efficient heat management Requires specialized microreactor equipment
Dealkylation of alkoxy precursors (related) 3-Ethoxy-4-hydroxy-5-nitrobenzaldehyde ZnCl₂, HCl, aqueous medium High purity, recyclable reagents Not directly applicable to this compound

Research Findings and Practical Considerations

  • Selectivity: The position of nitration is influenced by the substituents on the aromatic ring. The methyl group directs electrophilic substitution ortho and para, while the aldehyde group directs meta. The combined effect favors nitration at the 5-position in 3-methylbenzaldehyde.

  • Reaction Control: Temperature and acid concentration are critical to avoid over-nitration or oxidation of the aldehyde group.

  • Industrial Scale-Up: Microchannel reactors offer advantages in heat and mass transfer, improving safety and yield for large-scale production.

  • Purification: Post-reaction quenching in ice-water and filtration is a straightforward method to isolate the product as a solid, facilitating downstream processing.

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-5-nitrobenzaldehyde undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like sodium borohydride or hydrogen in the presence of a catalyst.

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group directs incoming electrophiles to the meta position relative to itself.

Common Reagents and Conditions:

    Reduction: Sodium borohydride in methanol or ethanol.

    Oxidation: Potassium permanganate in an aqueous solution or chromium trioxide in acetic acid.

    Substitution: Electrophiles like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

    Reduction: 3-Methyl-5-aminobenzaldehyde.

    Oxidation: 3-Methyl-5-nitrobenzoic acid.

    Substitution: 3-Methyl-5-nitrobenzyl halides.

Scientific Research Applications

Synthesis and Properties

Synthesis Methods:
3-Methyl-5-nitrobenzaldehyde is typically synthesized through the nitration of 3-methylbenzaldehyde using a mixture of concentrated nitric and sulfuric acids. This reaction introduces a nitro group at the 5-position of the aromatic ring. The process is conducted under controlled low temperatures to minimize by-products and maximize yield.

Chemical Properties:

  • Molecular Formula: C8H9N1O3
  • CAS Number: 107757-06-2
  • Appearance: Yellow crystalline solid
  • Melting Point: Approximately 50-55°C

Scientific Research Applications

This compound serves as an intermediate in synthesizing various organic compounds, including pharmaceuticals and agrochemicals. Its applications can be categorized as follows:

Organic Synthesis

The compound is utilized in synthesizing other organic molecules, including:

  • Pharmaceuticals: It acts as a precursor for numerous drugs due to its reactive functional groups.
  • Agrochemicals: Used in the development of pesticides and herbicides.

Biochemical Studies

In biological research, this compound is employed as:

  • A probe in biochemical assays to study enzyme-catalyzed reactions.
  • An inhibitor in various enzymatic pathways, particularly those involving aldehyde dehydrogenases.

Medicinal Chemistry

The compound has been explored for its potential therapeutic applications:

  • Antioxidant Properties: It has shown promise in scavenging free radicals, making it a candidate for further studies in oxidative stress-related diseases.
  • Antimicrobial Activity: Research indicates that derivatives of this compound exhibit antibacterial properties against various pathogens .

Case Study 1: Antioxidant Activity

A study demonstrated that derivatives of this compound effectively reduced serum uric acid levels in hyperuricemic mice models. The compound exhibited significant antioxidant activity by scavenging reactive oxygen species (ROS), suggesting its potential use in treating conditions like gout .

Case Study 2: Enzyme Inhibition

Research on the inhibition of xanthine oxidase (XO) revealed that compounds similar to this compound can inhibit XO activity effectively. This inhibition is crucial for managing hyperuricemia, as XO is responsible for uric acid production during purine metabolism .

Data Table: Summary of Applications

Application AreaSpecific Use CasesRelevant Findings
Organic SynthesisPrecursor for pharmaceuticals and agrochemicalsUsed in drug synthesis and pesticide formulation
Biochemical StudiesProbe for enzyme-catalyzed reactionsEffective in studying metabolic pathways
Medicinal ChemistryAntioxidant and antimicrobial propertiesReduces serum uric acid; exhibits antibacterial activity

Mechanism of Action

The mechanism of action of 3-Methyl-5-nitrobenzaldehyde involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The aldehyde group can form Schiff bases with amino groups in proteins, affecting their function. These interactions can lead to changes in cellular pathways and biological activities.

Comparison with Similar Compounds

    3-Nitrobenzaldehyde: Lacks the methyl group, making it less hydrophobic and slightly different in reactivity.

    4-Methyl-3-nitrobenzaldehyde: The position of the methyl group affects the compound’s electronic properties and reactivity.

    2-Methyl-5-nitrobenzaldehyde: The position of the nitro group influences the compound’s chemical behavior.

Uniqueness: 3-Methyl-5-nitrobenzaldehyde is unique due to the specific positioning of the methyl and nitro groups, which influence its reactivity and applications. The presence of both electron-donating and electron-withdrawing groups on the benzene ring makes it a versatile intermediate in organic synthesis.

Biological Activity

3-Methyl-5-nitrobenzaldehyde (CAS Number: 107757-06-2) is an organic compound featuring both a nitro group and an aldehyde group, which contribute to its diverse biological activities. This article explores its chemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C8_8H7_7NO3_3
  • Molecular Weight : 165.15 g/mol
  • Chemical Structure :

The compound's reactivity is influenced by the electron-withdrawing nitro group and the electron-donating methyl group, affecting its interactions with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Reduction of Nitro Group : The nitro group can be reduced to form reactive intermediates, which can interact with various cellular components, potentially leading to cytotoxic effects.
  • Formation of Schiff Bases : The aldehyde group can react with primary amines to form Schiff bases, modifying protein functions and impacting cellular pathways.
  • Oxidation : Under oxidative conditions, the aldehyde can be converted to a carboxylic acid, which may also exhibit biological activity.

Enzyme Inhibition

Research indicates that compounds similar to this compound may act as inhibitors of xanthine oxidase (XO), an enzyme involved in uric acid production. Inhibitors of XO are crucial for managing conditions like gout and hyperuricemia . The structure-activity relationship studies suggest that modifications in the aldehyde and nitro groups can enhance inhibitory effects on XO.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis in cancer cells upon UV activation
Enzyme InhibitionPotential inhibitor of xanthine oxidase; reduces uric acid levels
Reactive IntermediateForms reactive species that interact with cellular components

Applications in Medicine and Industry

This compound is utilized in various fields:

  • Pharmaceuticals : As an intermediate in drug synthesis, particularly for compounds targeting metabolic pathways.
  • Biochemical Assays : Employed as a probe in enzyme-catalyzed reactions to study metabolic processes.
  • Dyes and Pigments : Its chemical properties make it suitable for industrial applications in dye manufacturing.

Safety and Toxicology

While exploring its biological activities, safety considerations are paramount. The compound is classified as harmful if swallowed and causes skin irritation . Therefore, proper handling protocols should be observed during laboratory work.

Q & A

Q. Table 1. Key Physical Properties of this compound

PropertyValue/DescriptionReference
Melting Point~103–106°C (similar to nitro analogs)
logP (Partition Coefficient)~0.77 (predicted for nitrobenzaldehyde analogs)
SolubilityLow in water; soluble in ethanol, DCM

Q. Table 2. SHELXL Refinement Parameters for Crystallography

ParameterRecommended SettingPurpose
Weighting SchemeWGHT 0.1Balance between Fo and Fc
Hydrogen TreatmentRiding model with isotropic displacementSimplify H-atom refinement
R-Factor Convergence<5%Ensure data reliability

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Methyl-5-nitrobenzaldehyde
Reactant of Route 2
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3-Methyl-5-nitrobenzaldehyde

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.